molecular formula C17H10O3 B5685878 2-(2-furyl)-4H-benzo[h]chromen-4-one CAS No. 14756-27-5

2-(2-furyl)-4H-benzo[h]chromen-4-one

Cat. No. B5685878
CAS RN: 14756-27-5
M. Wt: 262.26 g/mol
InChI Key: SRVDFXLDXBTOCR-UHFFFAOYSA-N
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Description

2-(2-furyl)-4H-benzo[h]chromen-4-one, also known as furanocoumarin, is a natural compound found in various plants. It has been widely studied for its potential applications in different fields, including medicinal chemistry, agriculture, and food science.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-4H-benzo[h]chromen-4-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways. For example, it has been reported to inhibit the NF-κB pathway, which plays a crucial role in regulating inflammation and immune response. Additionally, 2-(2-furyl)-4H-benzo[h]chromen-4-one has been shown to activate the p53 pathway, which is involved in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-(2-furyl)-4H-benzo[h]chromen-4-one has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Moreover, the compound has been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. Additionally, 2-(2-furyl)-4H-benzo[h]chromen-4-one has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2-furyl)-4H-benzo[h]chromen-4-one is its low toxicity, which makes it a suitable candidate for further development as a therapeutic agent. Moreover, the compound is relatively easy to synthesize, and its yield is relatively high. However, one of the limitations of 2-(2-furyl)-4H-benzo[h]chromen-4-one is its poor solubility in water, which may limit its bioavailability and efficacy. Additionally, the compound may exhibit different biological effects depending on the cell type and experimental conditions, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the research on 2-(2-furyl)-4H-benzo[h]chromen-4-one. Firstly, more studies are needed to elucidate the mechanism of action of the compound, particularly its effects on different signaling pathways. Secondly, further investigations are required to explore the potential therapeutic applications of 2-(2-furyl)-4H-benzo[h]chromen-4-one, particularly in the treatment of inflammation and cancer. Thirdly, more research is needed to optimize the synthesis method of the compound and improve its solubility and bioavailability. Finally, more studies are needed to evaluate the safety and efficacy of 2-(2-furyl)-4H-benzo[h]chromen-4-one in animal models and clinical trials.
Conclusion:
In conclusion, 2-(2-furyl)-4H-benzo[h]chromen-4-one is a natural compound that has been extensively studied for its potential therapeutic applications. The compound exhibits antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action involves the modulation of various signaling pathways. Despite some limitations, 2-(2-furyl)-4H-benzo[h]chromen-4-one has several advantages, including its low toxicity and ease of synthesis. Future research should focus on elucidating the mechanism of action, exploring the potential therapeutic applications, optimizing the synthesis method, and evaluating the safety and efficacy of the compound.

Synthesis Methods

The synthesis of 2-(2-furyl)-4H-benzo[h]chromen-4-one can be achieved through various methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Michael addition reaction. The Pechmann condensation reaction is the most commonly used method, which involves the reaction between 2-hydroxybenzaldehyde and furan in the presence of a catalyst such as sulfuric acid. The yield of this method is relatively high, and the reaction can be completed within a few hours.

Scientific Research Applications

2-(2-furyl)-4H-benzo[h]chromen-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(2-furyl)-4H-benzo[h]chromen-4-one has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, the compound has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

IUPAC Name

2-(furan-2-yl)benzo[h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O3/c18-14-10-16(15-6-3-9-19-15)20-17-12-5-2-1-4-11(12)7-8-13(14)17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVDFXLDXBTOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266879
Record name 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)benzo[h]chromen-4-one

CAS RN

14756-27-5
Record name 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14756-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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